molecular formula C24H28N2O3 B11413138 N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11413138
M. Wt: 392.5 g/mol
InChI Key: STLVFEXXEZFXGY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with a dimethylamino group, a phenoxy group with dimethyl substitutions, and a furan-2-ylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Phenoxy Group Introduction: The intermediate is then reacted with 2,3-dimethylphenol under basic conditions to introduce the phenoxy group.

    Furan-2-ylmethyl Group Addition: The final step involves the reaction of the intermediate with furan-2-ylmethylamine in the presence of a coupling agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Selection: Using specific catalysts to enhance reaction rates.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
  • N-(4-(dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H28N2O3/c1-18-7-5-9-23(19(18)2)29-17-24(27)26(16-22-8-6-14-28-22)15-20-10-12-21(13-11-20)25(3)4/h5-14H,15-17H2,1-4H3

InChI Key

STLVFEXXEZFXGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C

Origin of Product

United States

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